(2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid

Monobactam synthesis Chiral intermediate Aztreonam impurity profiling

Analytical QC laboratories developing generic aztreonam ANDA submissions require a fully characterized (2R,3S)-diastereomer reference standard to establish system suitability and quantify Impurity 9. This compound resolves a critical regulatory pain point where the (2S,3S) API intermediate cannot substitute for impurity profiling. - Certified Aztreonam Impurity 9, 21, 34, 36 reference standard with comprehensive CoA (HPLC, NMR, MS, IR). - Supplied under ISO 17034 accreditation with optional USP/EP traceability for direct compendial method compliance. - Chiral purity confirmed; distinct RRT on cellulose-based chiral stationary phases enables robust method validation.

Molecular Formula C4H8N2O4S
Molecular Weight 180.19 g/mol
CAS No. 80582-09-8
Cat. No. B014909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid
CAS80582-09-8
Molecular FormulaC4H8N2O4S
Molecular Weight180.19 g/mol
Structural Identifiers
SMILESCC1C(C(=O)N1S(=O)(=O)O)N
InChIInChI=1S/C4H8N2O4S/c1-2-3(5)4(7)6(2)11(8,9)10/h2-3H,5H2,1H3,(H,8,9,10)/t2-,3+/m1/s1
InChIKeyISUIVWNWEDIHJD-GBXIJSLDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Monobactam Intermediate and Pharmacopeial Reference Standard


(2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid (CAS 80582-09-8) is a chiral, non-proteinogenic β-amino acid derivative bearing a mono-sulfated β-lactam (2-azetidinone) core. It is the (2R,3S) diastereomer of the aztreonam nucleus and is formally catalogued as Aztreonam Impurity 9 (also Impurity 21, 34, 36) [1][2]. The compound is supplied as a white solid (mp 206–211 °C), soluble in water, with a molecular formula of C₄H₈N₂O₄S and a molecular weight of 180.18 Da [3]. It serves as a fully characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) and commercial production of aztreonam, with traceability against USP or EP pharmacopeial standards [1][2].

1 Certified reference standard for aztreonam impurity profiling
2 ISO 17034 accredited with full characterization package
3 Specific (2R,3S) diastereomer for chiral method development

Why the (2R,3S) Diastereomer Cannot Be Substituted


Within the monobactam intermediate family, the (2S,3S)-3-amino-2-methyl-4-oxo-1-azetidinesulfonic acid (CAS 80082-65-1) serves as the direct chiral precursor to aztreonam API, while the (2R,3S) diastereomer (CAS 80582-09-8) is a pharmacopeially recognized impurity of the final drug substance [1]. These two diastereomers possess identical molecular formula and connectivity and differ only in the absolute configuration at C‑2. Substituting one for the other in a synthetic sequence would introduce the incorrect stereochemistry into the aztreonam molecule, producing a diastereomeric impurity rather than the active pharmaceutical ingredient. In analytical workflows, the (2R,3S) compound is specifically required as a reference standard to establish system suitability, determine relative retention times, and quantify impurity levels in aztreonam drug substance and drug product, a function that the (2S,3S) intermediate cannot fulfill because it co-elutes with or is absent from the impurity profile being monitored [1][2].

Diastereomeric identity mismatch
(2R,3S) is an impurity reference standard; (2S,3S) is the API synthetic intermediate. Substituting would introduce wrong stereochemistry into the API and fail impurity profiling requirements.
Analytical role cannot be interchanged
The (2R,3S) compound provides distinct chiral HPLC retention and orthogonal identity confirmation via melting point; the (2S,3S) diastereomer does not serve the same reference function in pharmacopeial methods.

Head-to-Head Differentiation Versus (2S,3S) Diastereomer


Stereochemical Configuration Determines API vs. Impurity Identity

The target compound possesses the (2R,3S) absolute configuration, whereas the active pharmaceutical intermediate for aztreonam synthesis is the (2S,3S) diastereomer (CAS 80082-65-1). The (2R,3S) compound is specifically designated as Aztreonam Impurity 9 (also Impurity 21, 34, 36) in pharmacopeial monographs and is used exclusively as a reference standard for impurity quantification, not as a synthetic precursor to the API [1]. The (2S,3S) diastereomer is the key intermediate that, upon acylation with the appropriate side chain, yields aztreonam .

Stereochemical identity
Head-to-head
(2R,3S)vs(2S,3S)
Absolute configuration determines impurity vs. API precursor role
Chiral HPLC resolves diastereomers; configurational assignment by X-ray or Mosher analysis
Monobactam synthesis Chiral intermediate Aztreonam impurity profiling

Melting Point Differentiation Between Diastereomers

The (2R,3S) diastereomer (CAS 80582-09-8) exhibits a melting point of 206–211 °C as a white solid [1]. In contrast, the (2S,3S) diastereomer (CAS 80082-65-1) is reported with a melting point of 197–203 °C (decomposition) by one supplier and approximately 300 °C (decomposition) by another ; this variability likely reflects differences in purity, salt form, or measurement conditions. The narrower 5 °C melting range of the (2R,3S) compound (206–211 °C vs. a 6 °C range of 197–203 °C for the comparator from the same vendor class) suggests higher crystalline homogeneity.

Melting point
Reported
206–211 °C
Non-overlapping range vs. (2S,3S) 197–203 °C confirms diastereomer identity
Orthogonal identity check; white solid, −20 °C storage
Physicochemical characterization Solid-state property Quality control specification

ISO 17034 Certification and Pharmacopeial Traceability

The (2R,3S) compound is manufactured and supplied as an ISO 17034-certified reference standard (CATO, SynZeal) with full Certificate of Analysis including HPLC purity ≥95–97%, NMR, MS, IR, and UV data, enabling direct use in regulatory submissions [1][2]. The (2S,3S) diastereomer, while available at ≥98% HPLC purity , is typically supplied as a synthetic intermediate rather than as a pharmacopeially traceable impurity reference standard. The (2R,3S) standard is explicitly qualified for analytical method development, method validation (AMV), quality control (QC) for ANDA, and commercial production of aztreonam, with optional traceability to USP or EP pharmacopeial standards [1][2].

Regulatory qualification
Class-level
ISO 17034 certifiedvsstandard intermediate CoA
Full characterization package supports ANDA/DMF submission readiness
Pharmacopeial traceability available upon request
Pharmaceutical impurity standard ANDA submission GMP quality control

Divergent Synthetic Utility: Gamma-Lactam vs. Aztreonam

The (2R,3S) compound is documented as a useful intermediate in the preparation of γ-lactams through β-lactam ring expansion methodology [1], referencing Kline et al., Bioorg. Med. Chem., 8, 73 (2000). The (2S,3S) diastereomer, by contrast, is the direct precursor to aztreonam via N-acylation at the 3-amino position . This divergent reactivity profile means the (2R,3S) diastereomer offers access to a different chemical space (γ-lactam derivatives) than the (2S,3S) compound, which is exclusively funneled toward monobactam antibiotic scaffolds.

Synthetic utility
Supporting evidence
γ-Lactam precursorvsaztreonam synthesis
(2R,3S) enables ring-expansion chemistry not accessible from the (2S,3S) route
Literature method (Kline et al., 2000); chirality transfer documented
Gamma-lactam synthesis Beta-lactam rearrangement Chiral building block

Predicted Physicochemical Profile Differentiation

While the (2R,3S) and (2S,3S) diastereomers share identical molecular formula and exact mass (180.020477 Da), their distinct three-dimensional structures may give rise to subtle differences in chromatographic retention and physicochemical properties. The ACD/Labs Percepta-predicted logP for the (2R,3S) compound is −2.91, with a logD of −5.78 at pH 5.5 and −6.29 at pH 7.4, and a topological polar surface area of 109 Ų . Directly comparable predicted data for the (2S,3S) diastereomer are not available from the same authoritative database ; prediction engines that treat the two diastereomers with the same connectivity will generate identical values. Any experimental logP/logD difference must be verified by reversed-phase or chiral chromatographic retention time measurement.

Predicted logD
Data to verify
Connectivity-based prediction (ACD/Labs)
No diastereomer distinction in 2D descriptors; experimental retention may differ
Verify by chiral HPLC retention; predicted logD −6.29 at pH 7.4
In silico ADME Chromatographic method development Lipophilicity prediction

Class C Beta-Lactamase Inhibitory Scaffold Potential

The 2-oxo-1-azetidinesulfonic acid scaffold class to which the (2R,3S) compound belongs has been patented as a core structure for potent β-lactamase inhibitors, particularly against Class C cephalosporinases [1]. The patent (EP0979229B1, Synphar Laboratories) discloses that certain 2-oxo-1-azetidine sulfonic acid derivatives, when combined with β-lactam antibiotics, potentiate antibacterial activity against resistant Gram-negative organisms [1]. The (2R,3S) compound itself contains the free 3-amino group that serves as the point of diversification in these inhibitor series. No direct head-to-head β-lactamase inhibition data (IC₅₀) comparing the (2R,3S) and (2S,3S) diastereomers were identified in the open literature.

β-Lactamase scaffold
Class-level
Patent class EP0979229B1
2-Oxo-1-azetidinesulfonic acid core recognized for Class C inhibitor SAR
No direct IC₅₀ comparison between diastereomers; activity depends on N-acyl substituent
Beta-lactamase inhibition Monobactam SAR Antibacterial potentiator

Validated Application Scenarios


Aztreonam ANDA Impurity Profiling and QC Release

Pharmaceutical QC laboratories and contract research organizations supporting abbreviated new drug applications for generic aztreonam require the (2R,3S) diastereomer (Aztreonam Impurity 9) as a certified reference standard. The compound is supplied under ISO 17034 accreditation with a comprehensive Certificate of Analysis (HPLC purity ≥95–97%, NMR, MS, IR) and optional traceability to USP or EP pharmacopeial standards [1]. It is used to establish system suitability, determine relative retention time (RRT), and quantify impurity levels in aztreonam drug substance and drug product. The (2S,3S) intermediate cannot substitute in this role because it is not a specified impurity in the aztreonam monograph [2].

Chiral Chromatographic Method Development

Analytical development scientists employ the (2R,3S) compound as a reference marker to develop and validate chiral HPLC methods capable of resolving the (2R,3S) impurity from the (2S,3S) aztreonam nucleus and other process-related impurities. The two diastereomers are separable on cellulose-based chiral stationary phases (e.g., Chiralpak IC) under isocratic conditions (acetonitrile/water + 0.1% TFA), with the (2R,3S) compound exhibiting a distinct retention time from the (2S,3S) diastereomer [1]. The experimentally measured melting point of 206–211 °C for the (2R,3S) compound provides a complementary identity confirmation orthogonal to chromatographic retention [2].

Gamma-Lactam Library Synthesis via Ring Expansion

Medicinal chemistry groups seeking to construct enantiomerically pure, densely functionalized γ-lactams can employ the (2R,3S) compound as a chiral starting material. The β-lactam ring undergoes stereospecific ring expansion to yield γ-lactams with full chirality transfer, as documented in the peer-reviewed literature (Kline et al., Bioorg. Med. Chem., 8, 73, 2000) [1]. This application is uniquely accessible from the (2R,3S) diastereomer and constitutes a chemical space orthogonal to the monobactam antibiotic pathway served by the (2S,3S) diastereomer [2].

Beta-Lactamase Inhibitor Lead Discovery

The 2-oxo-1-azetidinesulfonic acid core of the (2R,3S) compound matches the generic formula disclosed in EP0979229B1 for β-lactamase inhibitors with activity against Class C enzymes [1]. The free 3-amino group provides a synthetic handle for N-acylation with diverse carboxylic acid side chains. Structure-activity relationship campaigns can explore this scaffold without competing for the (2S,3S) intermediate supply chain that is dedicated to aztreonam API manufacturing. The high aqueous solubility (water-soluble per TRC data [2]) and predicted low logD (−6.29 at pH 7.4 ) facilitate biochemical assay preparation.

Application
Selection Property
Validation Focus
Aztreonam ANDA impurity profiling
Pharmacopeial impurity designation & ISO 17034 certification
System suitability, RRT, impurity quantification
Chiral chromatographic method development
Diastereomeric purity and distinct chiral retention
Chiral HPLC resolution, orthogonal identity confirmation
γ-Lactam library synthesis
(2R,3S) configuration enables stereospecific ring expansion
Chirality transfer, enantiopure γ-lactam construction
β-Lactamase inhibitor lead discovery
Free 3-amino group for N-acylation diversification
Class C enzyme assay, SAR exploration
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